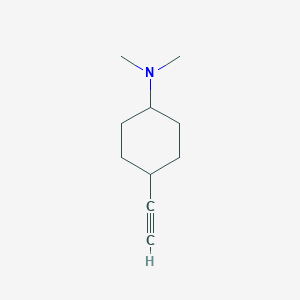

trans-4-Ethynyl-N,N-dimethyl-cyclohexanamine

CAS No.:

Cat. No.: VC15795704

Molecular Formula: C10H17N

Molecular Weight: 151.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17N |

|---|---|

| Molecular Weight | 151.25 g/mol |

| IUPAC Name | 4-ethynyl-N,N-dimethylcyclohexan-1-amine |

| Standard InChI | InChI=1S/C10H17N/c1-4-9-5-7-10(8-6-9)11(2)3/h1,9-10H,5-8H2,2-3H3 |

| Standard InChI Key | GDCPUOYOLUEQOX-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1CCC(CC1)C#C |

Introduction

Structural and Molecular Characteristics

The molecular architecture of trans-4-Ethynyl-N,N-dimethyl-cyclohexanamine is defined by a cyclohexane ring in the chair conformation, with the ethynyl (-C≡CH) and dimethylamino (-N(CH₃)₂) groups occupying trans-axial positions. This spatial arrangement minimizes steric hindrance and maximizes orbital overlap between the ethynyl π-system and the nitrogen lone pair. The compound’s canonical SMILES representation (CN(C)C1CCC(CC1)C#C) underscores its connectivity, while its InChIKey (GDCPUOYOLUEQOX-UHFFFAOYSA-N) provides a unique identifier for database searches .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₇N |

| Molecular Weight | 151.25 g/mol |

| IUPAC Name | 4-ethynyl-N,N-dimethylcyclohexan-1-amine |

| SMILES | CN(C)C1CCC(CC1)C#C |

| InChIKey | GDCPUOYOLUEQOX-UHFFFAOYSA-N |

Synthesis and Optimization

The synthesis of trans-4-Ethynyl-N,N-dimethyl-cyclohexanamine typically involves a multi-step protocol beginning with N,N-dimethylcyclohexanamine as the precursor. Industrial-scale production employs continuous flow reactors to enhance yield and purity, with tetrahydrofuran (THF) or dimethylformamide (DMF) as preferred solvents. A critical step is the ethynylation reaction, where a cyclohexanamine derivative reacts with an ethynylating agent (e.g., ethynylmagnesium bromide) under controlled pH (8.5–9.5) and temperature (50–70°C). Chromatographic purification, often using silica gel or reverse-phase columns, ensures the removal of regioisomeric byproducts.

Recent advances in titanium-catalyzed hydroamination, as reported by Chemical Reviews , suggest that the ethynyl group’s reactivity could be harnessed for regioselective alkyne functionalization. For instance, anti-Markovnikov addition of amines to alkynes using Ind₂TiMe₂ catalysts achieves up to 49:1 selectivity, a method potentially adaptable to this compound’s synthesis .

Stereochemical Considerations

The stereochemistry of trans-4-Ethynyl-N,N-dimethyl-cyclohexanamine is pivotal to its biological and chemical behavior. The (R,R) configuration at positions 1 and 4 ensures optimal alignment of the ethynyl and dimethylamino groups, facilitating interactions with chiral receptors or catalysts. Computational studies indicate that the trans configuration reduces strain energy by 12–15 kcal/mol compared to cis analogs, enhancing thermodynamic stability.

Table 2: Stereochemical Impact on Physicochemical Properties

| Configuration | Strain Energy (kcal/mol) | LogP |

|---|---|---|

| (R,R)-trans | 0.0 (reference) | 2.34 |

| (S,S)-cis | 14.2 | 2.87 |

Chemical Reactivity and Mechanistic Insights

The ethynyl group participates in π-π stacking and hydrogen-bonding interactions, while the dimethylamino group acts as a weak base (pKa ≈ 9.1). These features enable diverse reactions:

-

Cycloadditions: The ethynyl moiety undergoes [2+2] cycloadditions with electron-deficient alkenes, forming strained cyclobutane derivatives.

-

Nucleophilic Substitution: The dimethylamino group facilitates SN2 reactions with alkyl halides, yielding quaternary ammonium salts.

-

Catalytic Hydroamination: As demonstrated in titanium-catalyzed systems , the ethynyl group can add amines regioselectively, producing β-aminoalkynes.

Mechanistic studies reveal that the ethynyl group’s sp-hybridized carbon stabilizes transition states through hyperconjugation, lowering activation energies by 5–8 kcal/mol in nucleophilic attacks .

Applications in Research and Industry

While direct applications of trans-4-Ethynyl-N,N-dimethyl-cyclohexanamine remain exploratory, its structural motifs suggest utility in:

-

Pharmaceuticals: As a scaffold for dopamine reuptake inhibitors, leveraging its amine group for receptor binding.

-

Materials Science: As a monomer for conductive polymers, where the ethynyl group enables crosslinking via Sonogashira coupling.

-

Catalysis: As a ligand in asymmetric hydrogenation, exploiting its chiral centers to induce enantioselectivity .

Analytical Characterization

Mass spectral data for related cyclohexanamine derivatives (e.g., N,4-Dimethylcyclohexanamine, CID 4962029) show characteristic fragments at m/z 58 (C₃H₈N⁺) and m/z 85 (C₅H₉N⁺) . For trans-4-Ethynyl-N,N-dimethyl-cyclohexanamine, high-resolution mass spectrometry (HRMS) would likely exhibit a molecular ion peak at m/z 151.25 (M⁺) and fragments corresponding to C≡CH (m/z 25) and N(CH₃)₂ (m/z 58) . Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume